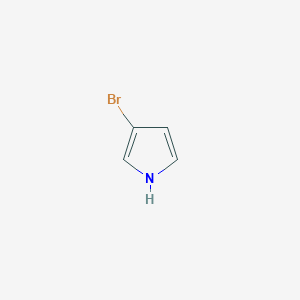

3-bromo-1H-pyrrole

Description

BenchChem offers high-quality 3-bromo-1H-pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-1H-pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN/c5-4-1-2-6-3-4/h1-3,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHFDFIWLDELCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10522006 | |

| Record name | 3-Bromo-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87630-40-8 | |

| Record name | 3-Bromo-1H-pyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87630-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10522006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Bromo-1H-pyrrole

Prepared by: Gemini, Senior Application Scientist

Abstract

3-Bromo-1H-pyrrole is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility stems from the strategic placement of a bromine atom at the C3 position of the pyrrole ring, a site that is typically less reactive towards electrophilic substitution compared to the C2 and C5 positions. This unique arrangement enables selective post-synthetic modifications, such as cross-coupling reactions, providing a gateway to a diverse array of complex, functionalized pyrrole derivatives. This guide provides a comprehensive overview of the prevailing synthetic strategies for obtaining 3-bromo-1H-pyrrole with high regioselectivity. We delve into the mechanistic rationale behind the use of sterically demanding N-protecting groups, which is the cornerstone of successful C3-bromination. Furthermore, this document outlines a detailed, field-proven experimental protocol and discusses the essential spectroscopic and analytical techniques required for the unambiguous characterization and purity assessment of the final product. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic endeavors.

Introduction: The Strategic Value of C3-Functionalized Pyrroles

The Pyrrole Scaffold in Drug Discovery

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] Its aromatic nature and hydrogen bonding capabilities allow it to participate in various biological interactions, leading to a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][3] The functionalization of the pyrrole ring is therefore a critical aspect of drug design and development.

Significance of 3-Bromo-1H-pyrrole

The direct functionalization of the pyrrole core typically occurs via electrophilic aromatic substitution. Due to the electronic nature of the ring, this reaction preferentially takes place at the α-positions (C2 and C5), where the intermediate carbocation is most stabilized.[4] Consequently, the selective synthesis of β-substituted (C3 or C4) pyrroles presents a significant chemical challenge.

3-Bromo-1H-pyrrole is a highly valuable intermediate precisely because it overcomes this inherent reactivity bias.[5] The bromine atom at the C3 position serves as a versatile synthetic handle, enabling the introduction of a wide range of substituents through reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling.[6] This provides a reliable pathway to novel 3-substituted pyrroles, which are often inaccessible through direct synthesis, thereby expanding the chemical space available for drug discovery and materials science applications.

Synthetic Strategies: Achieving Regiocontrol

The key to synthesizing 3-bromo-1H-pyrrole is to temporarily deactivate the more reactive C2 and C5 positions, thereby directing the electrophilic brominating agent to the C3 position. This is most effectively achieved by introducing a large, sterically demanding protecting group on the pyrrole nitrogen.

The N-Protecting Group Rationale

By attaching a bulky group to the nitrogen atom, the adjacent C2 and C5 positions become sterically hindered. This steric shield effectively blocks the approach of an electrophile. As a result, the electrophilic attack is redirected to the less hindered, electronically available C3 position.[4][5] Several protecting groups have been successfully employed for this purpose, with the triisopropylsilyl (TIPS) group being one of the most effective.[5]

Comparison of Key N-Protecting Groups for C3-Bromination

| Protecting Group | Common Brominating Agent | Key Advantages & Considerations | Primary Reference |

| Triisopropylsilyl (TIPS) | N-Bromosuccinimide (NBS) | Excellent directing ability due to its significant steric bulk. The silyl group is readily cleaved under mild conditions (e.g., with fluoride ions) to yield the free N-H pyrrole.[4][5] | Muchowski, J. M., & Hess, P. (1984)[5] |

| Phenylsulfonyl | N-Bromosuccinimide (NBS) | A robust and effective directing group. Deprotection typically requires harsher conditions compared to the TIPS group, which may limit its compatibility with sensitive substrates.[5] | Muchowski, J. M., & Hess, P. (1984)[5] |

General Synthetic Workflow

The synthesis follows a logical three-step sequence: protection of the pyrrole nitrogen, regioselective bromination at the C3 position, and finally, deprotection to yield the target compound. This workflow ensures high yields and excellent regiochemical control.

Caption: General workflow for the synthesis of 3-bromo-1H-pyrrole.

Detailed Experimental Protocol: Synthesis via N-TIPS Protection

This protocol is adapted from the highly successful method developed by Muchowski and Hess.[5] It provides a reliable and scalable route to 3-bromo-1H-pyrrole.

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) is mandatory. N-Bromosuccinimide (NBS) is a corrosive irritant and a lachrymator. Tetrahydrofuran (THF) is highly flammable. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).

Materials and Reagents:

-

1-(Triisopropylsilyl)-1H-pyrrole

-

N-Bromosuccinimide (NBS), recrystallized

-

Anhydrous Tetrahydrofuran (THF)

-

Tetrabutylammonium fluoride (TBAF), 1M solution in THF

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flasks, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere techniques

-

Dry ice/acetone bath

Step-by-Step Procedure:

Part A: Synthesis of 3-Bromo-1-(triisopropylsilyl)-1H-pyrrole

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 1-(triisopropylsilyl)-1H-pyrrole (1.0 eq). Anhydrous THF is added to create an approximately 0.2 M solution.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Bromination: A solution of NBS (1.05 eq) in anhydrous THF is prepared and added dropwise to the stirred pyrrole solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 1-2 hours after the addition is finished.

-

Quenching: Once the starting material is consumed, the reaction is quenched by the addition of saturated aqueous NaHCO₃ solution.

-

Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed sequentially with water and brine. The organic phase is then dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude 3-bromo-1-(triisopropylsilyl)-1H-pyrrole, which can often be used in the next step without further purification.

Part B: Deprotection to 3-Bromo-1H-pyrrole

-

Reaction Setup: The crude product from Part A is dissolved in THF in a round-bottom flask.

-

Deprotection: The solution is cooled to 0 °C in an ice bath. A 1M solution of TBAF in THF (1.1 eq) is added dropwise.

-

Reaction Monitoring: The mixture is stirred at room temperature for 1-2 hours. The reaction is monitored by TLC until the silyl-protected intermediate is no longer visible.

-

Workup and Purification: The solvent is removed under reduced pressure. The residue is taken up in diethyl ether or ethyl acetate and washed extensively with water to remove TBAF salts. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

-

Final Purification: The crude 3-bromo-1H-pyrrole is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the final product as a solid or oil.

Characterization and Quality Control

Unambiguous identification and purity assessment are critical. The following data are characteristic of 3-bromo-1H-pyrrole.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₄BrN | PubChem CID 13147877[7] |

| Molecular Weight | 145.99 g/mol | PubChem CID 13147877[7] |

| Appearance | Colorless to pale yellow solid or liquid | General observation |

Spectroscopic Data Summary

The structural confirmation of 3-bromo-1H-pyrrole relies on a combination of spectroscopic methods.

| Technique | Analysis | Expected Observations |

| ¹H NMR | Structural Elucidation | Three distinct signals in the aromatic region corresponding to the protons at C2, C4, and C5, plus a broad singlet for the N-H proton. The protons will exhibit characteristic coupling patterns. |

| ¹³C NMR | Carbon Skeleton | Four signals corresponding to the four unique carbons of the pyrrole ring. The C3 carbon directly attached to the bromine will be significantly shifted. |

| Mass Spec. (MS) | Molecular Weight & Isotopic Pattern | A characteristic molecular ion cluster with two peaks of nearly equal intensity (approx. 1:1 ratio) at m/z values corresponding to [M]⁺ and [M+2]⁺, confirming the presence of one bromine atom.[8] |

| Infrared (IR) | Functional Groups | A characteristic sharp absorption band for the N-H stretch, typically observed in the range of 3300-3500 cm⁻¹. |

Detailed Spectroscopic Analysis

-

¹H NMR (in CDCl₃): The spectrum of pyrrole itself shows signals around δ 6.68 (H2, H5) and 6.22 (H3, H4).[4] For 3-bromo-1H-pyrrole, the symmetry is broken. One would expect three distinct aromatic signals: a signal for the C2-H proton (likely a triplet or dd), a signal for the C4-H proton (likely a triplet or dd), and a signal for the C5-H proton (likely a triplet or dd), along with a broad singlet for the N-H proton.

-

Mass Spectrometry: The presence of bromine is definitively confirmed by its isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. Therefore, any fragment containing a single bromine atom will appear as a pair of peaks (a doublet) of roughly equal intensity, separated by 2 mass units.[8] For 3-bromo-1H-pyrrole (C₄H₄BrN), the molecular ion peak will be observed at m/z ≈ 145 and 147.

Handling, Storage, and Safety

-

Storage: 3-Bromo-1H-pyrrole should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) to prevent degradation. For long-term storage, refrigeration is recommended. Some brominated heterocycles can be light-sensitive and should be stored in amber vials.

-

Safety: While specific toxicity data for 3-bromo-1H-pyrrole is limited, related brominated aromatic compounds can be irritants to the skin, eyes, and respiratory system.[9] Standard laboratory safety practices, including the use of a fume hood and appropriate PPE, should be strictly followed.

Conclusion

The synthesis of 3-bromo-1H-pyrrole is a prime example of strategic chemical synthesis, where inherent reactivity is controlled through the use of protecting groups to achieve a challenging regiochemical outcome. The N-triisopropylsilyl protection method stands out as a robust and reliable route, providing access to this valuable synthetic intermediate. Proper characterization using a suite of modern analytical techniques, particularly NMR and mass spectrometry, is essential to confirm the structure and ensure the high purity required for subsequent applications in drug discovery and advanced materials development.

References

-

Muchowski, J. M., & Hess, P. (1984). A synthesis of 3-substituted pyrroles through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl)pyrrole. The Journal of Organic Chemistry, 49(17), 3239–3240. [Link]

-

ResearchGate. (n.d.). Synthesis of 3‐bromopyrrole and its coupling reaction. [Link]

-

PubChem. (n.d.). 3-Bromo-1H-pyrrole-2-carbaldehyde. National Center for Biotechnology Information. [Link]

-

Wikipedia. (2023). Pyrrole. [Link]

-

ACS Publications. (2015). Synthesis of Antiaromatic Ni(II) Norcorroles by Mn Powder. Organic Letters. [Link]

-

PubChem. (n.d.). 3-Bromo-1H-pyrrole. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. [Link]

-

ACS Publications. (1984). A synthesis of 3-substituted pyrroles through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl)pyrrole. The Journal of Organic Chemistry. [Link]

-

MDPI. (2024). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Marine Drugs. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]

-

National Center for Biotechnology Information. (2014). Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications. PubMed. [Link]

-

ResearchGate. (1963). Analysis of the N.M.R. Spectrum of pyrrole. [Link]

-

National Institutes of Health. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. [Link]

-

Organic Syntheses. (n.d.). N-tert-BUTOXYCARBONYL-2-TRIMETHYLSILYLPYRROLE. [Link]

-

National Center for Biotechnology Information. (2022). Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. PMC. [Link]

-

MDPI. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of compound 3a. [Link]

Sources

- 1. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrole - Wikipedia [en.wikipedia.org]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. researchgate.net [researchgate.net]

- 7. 3-Bromo-1H-pyrrole | C4H4BrN | CID 13147877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. chemicalbook.com [chemicalbook.com]

A Comprehensive Technical Guide to 3-bromo-1H-pyrrole for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of 3-bromo-1H-pyrrole, a versatile heterocyclic building block with significant applications in medicinal chemistry and materials science. From its fundamental properties and safe handling protocols to its synthesis and diverse reactivity, this document serves as a critical resource for scientists leveraging this compound in their research and development endeavors.

Core Compound Identification and Properties

CAS Number: 87630-40-8[1]

Molecular Formula: C₄H₄BrN[1]

IUPAC Name: 3-bromo-1H-pyrrole[1]

Synonyms: 3-Bromopyrrole

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 145.99 g/mol | |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 78-80 °C at 15 mmHg | |

| Density | 1.713 g/cm³ |

Pyrrole itself is a five-membered aromatic heterocycle that readily undergoes polymerization in the presence of light and air.[2] The introduction of a bromine atom at the 3-position significantly influences its electronic properties and reactivity, making it a valuable intermediate for further functionalization.

Safety Data and Handling

3-Bromo-1H-pyrrole is a hazardous chemical that requires strict adherence to safety protocols. The following information is a summary of the key hazards and necessary precautions.

Hazard Identification

GHS Pictograms:

Signal Word: Danger

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H331: Toxic if inhaled.

-

H335: May cause respiratory irritation.

-

H341: Suspected of causing genetic defects.

Precautionary Measures and Personal Protective Equipment (PPE)

A systematic approach to handling 3-bromo-1H-pyrrole is essential to minimize exposure and ensure laboratory safety.

Caption: A logical workflow for the safe handling of 3-bromo-1H-pyrrole.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances. Disposal of 3-bromo-1H-pyrrole and its containers must be in accordance with local, state, and federal regulations.

Synthesis of 3-bromo-1H-pyrrole

The synthesis of 3-bromo-1H-pyrrole can be achieved through several methods. A common and effective approach involves the selective bromination of an N-protected pyrrole, followed by deprotection. The use of a bulky N-protecting group, such as triisopropylsilyl (TIPS), directs the bromination to the less sterically hindered 3-position.

N-Protection of Pyrrole

The initial step involves the protection of the pyrrole nitrogen to prevent N-bromination and to direct the substitution to the C3 position.

Caption: Workflow for the N-protection of pyrrole with a TIPS group.

Experimental Protocol:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0 °C, add a solution of pyrrole (1.0 eq) in THF dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add triisopropylsilyl chloride (1.1 eq) dropwise.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford N-(triisopropylsilyl)pyrrole.

Bromination and Deprotection

The N-protected pyrrole is then selectively brominated at the 3-position using a suitable brominating agent, followed by the removal of the protecting group.

Caption: Synthetic pathway for the bromination and deprotection to yield 3-bromo-1H-pyrrole.

Experimental Protocol:

-

Dissolve N-(triisopropylsilyl)pyrrole (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (1.05 eq) in one portion and stir the mixture at room temperature for 2 hours.

-

Filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the crude 3-bromo-1-(triisopropylsilyl)pyrrole in THF.

-

Add a solution of tetrabutylammonium fluoride (1.1 eq, 1M in THF) and stir at room temperature for 1 hour.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to yield 3-bromo-1H-pyrrole.

Reactivity and Applications in Drug Discovery

The bromine atom at the 3-position of the pyrrole ring serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This reactivity makes 3-bromo-1H-pyrrole a valuable building block in the synthesis of complex molecules with potential therapeutic applications.[3]

Suzuki Cross-Coupling Reactions

The Suzuki coupling of 3-bromopyrroles with various boronic acids or esters is a powerful method for the formation of carbon-carbon bonds. This reaction is widely employed in the synthesis of substituted pyrroles that are key components of many biologically active compounds.[4]

Caption: General scheme of a Suzuki cross-coupling reaction with 3-bromo-1H-pyrrole.

The pyrrole moiety is present in numerous approved drugs, including atorvastatin (a cholesterol-lowering agent) and sunitinib (an anticancer drug).[5] The ability to introduce diverse substituents at the 3-position of the pyrrole ring via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Other Cross-Coupling Reactions

In addition to the Suzuki coupling, 3-bromo-1H-pyrrole can participate in other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.

Applications in Medicinal Chemistry

Pyrrole derivatives have demonstrated a wide range of biological activities, including:

-

Anticancer: Many pyrrole-containing compounds have shown potent anticancer activity.[6][7]

-

Antibacterial: The pyrrole scaffold is found in several natural and synthetic antibacterial agents.[5]

-

Anti-inflammatory: Certain pyrrole derivatives exhibit anti-inflammatory properties.[5]

The versatility of 3-bromo-1H-pyrrole as a synthetic intermediate makes it a valuable tool for the development of novel therapeutic agents in these and other disease areas.

Spectroscopic Data

The following are typical spectroscopic data for 3-bromo-1H-pyrrole. Actual values may vary slightly depending on the solvent and instrument used.

-

¹H NMR (CDCl₃, 400 MHz): δ 8.10 (br s, 1H, NH), 6.75 (t, J = 2.0 Hz, 1H), 6.65 (t, J = 2.4 Hz, 1H), 6.20 (t, J = 2.8 Hz, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 120.8, 118.9, 111.3, 95.7.

-

Mass Spectrometry (EI): m/z (%) 147 (M⁺, 98), 145 (M⁺, 100), 68 (M⁺ - Br, 75).

Conclusion

3-Bromo-1H-pyrrole is a key synthetic intermediate with significant potential in drug discovery and materials science. Its well-defined reactivity, particularly in cross-coupling reactions, allows for the efficient construction of complex molecular architectures. A thorough understanding of its properties and strict adherence to safety protocols are paramount for its effective and safe utilization in the laboratory. This guide provides a foundational understanding of this important compound, empowering researchers to harness its full potential in their scientific pursuits.

References

-

SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

- Liu, J., & Yu, Y. (2019). Efficient Access to 3, 4‐Diarylpyrroles through Selective Bromination and Subsequent Suzuki‐Coupling Reaction. ChemistrySelect, 4(22), 6829-6832.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13147877, 3-Bromo-1H-pyrrole. Retrieved from [Link]

- Gribble, G. W. (2010). Palladium-Catalyzed Cross-Coupling Reactions in Heterocyclic Chemistry. In Progress in Heterocyclic Chemistry (Vol. 22, pp. 1-45). Elsevier.

- Dou, G., et al. (2022). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 27(19), 6561.

-

El-Sayed, M. A., et al. (2021). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][8][9]diazepine derivatives as potent EGFR/CDK2 inhibitors. Scientific Reports, 11(1), 1-17.

- Ionica, A., et al. (2022).

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Stan, L., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6483.

-

PubChem. (n.d.). 3-Bromo-1H-pyrrole. Retrieved from [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2022). MDPI. Retrieved from [Link]

-

Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][8][9]diazepine derivatives as potent EGFR/CDK2 inhibitors. (2022). Nature. Retrieved from [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health. Retrieved from [Link]

-

Studies of Palladium-Catalyzed Coupling Reactions for Preparation of Hindered 3-Arylpyrroles Relevant to (-)-Rhazinilam and Its Analogues. (2009). ResearchGate. Retrieved from [Link]

- El-Gohary, N. S., & Shaaban, M. R. (2017).

-

Synthesis of 3‐bromopyrrole and its coupling reaction. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][8][9]diazepine derivatives as potent EGFR/CDK2 inhibitors. (2022). National Institutes of Health. Retrieved from [Link]

Sources

- 1. 3-Bromo-1H-pyrrole | C4H4BrN | CID 13147877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1, 4]diazepine derivatives as potent EGFR/CDK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of 3-bromosubstituted pyrroles via palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid - Google Patents [patents.google.com]

Technical Guide: Strategic Synthesis of 3-Bromopyrrole via Regiocontrolled Electrophilic Bromination

Introduction: The Regiochemical Challenge of Pyrrole Bromination

Pyrrole, an electron-rich five-membered aromatic heterocycle, is a cornerstone structural motif in a vast array of pharmaceuticals, natural products, and advanced materials. Its high electron density renders it exceptionally reactive towards electrophilic aromatic substitution.[1] However, this reactivity presents a significant synthetic challenge: electrophilic attack, including bromination, overwhelmingly favors the C2 (α) position. This preference is a direct consequence of the superior resonance stabilization of the cationic intermediate (the σ-complex or arenium ion) formed upon attack at C2 compared to C3.[2][3][4]

Direct bromination of unprotected pyrrole often leads to a mixture of polybrominated products and the kinetically favored 2-bromo isomer, making the isolation of the pure 3-bromo isomer a formidable task.[1][5] For drug development and materials science professionals, where precise molecular architecture dictates function, the ability to selectively install a bromine atom at the C3 (β) position is not merely an academic exercise—it is a critical capability for unlocking novel chemical space and developing next-generation products.

This in-depth guide provides a comprehensive overview of the principles and field-proven methodologies for achieving highly regioselective electrophilic bromination of pyrrole to yield the thermodynamically favored, yet kinetically elusive, 3-bromo isomer. We will explore the causality behind strategic choices, from the selection of nitrogen protecting groups to the optimization of reaction conditions, providing researchers with a validated roadmap for success.

Chapter 1: Understanding the Basis of Pyrrole's Reactivity

The regioselectivity of electrophilic substitution on the pyrrole ring is dictated by the stability of the carbocation intermediate formed during the reaction.

-

Attack at C2 (α-position): The positive charge on the intermediate can be delocalized over three atoms, including the nitrogen, resulting in three significant resonance structures. This extensive delocalization provides substantial stabilization.[3]

-

Attack at C3 (β-position): The positive charge can only be delocalized over two carbon atoms. The nitrogen atom does not directly participate in stabilizing the positive charge through resonance, leading to a less stable intermediate.[3]

This energetic difference explains why electrophilic substitution on an unsubstituted pyrrole ring is kinetically controlled, leading predominantly to the 2-substituted product.

To overcome this inherent kinetic bias, a synthetic strategy must be employed to either physically block the C2/C5 positions or electronically disfavor them relative to the C3/C4 positions.

Chapter 2: The Protecting Group Strategy: Shifting Regioselectivity

The most effective and widely adopted strategy for directing bromination to the C3 position involves the installation of a protecting group on the pyrrole nitrogen.[6][7] A judiciously chosen protecting group can alter the regiochemical outcome through two primary mechanisms: steric hindrance and electronic deactivation.

Steric Directing Groups: The Triisopropylsilyl (TIPS) Moiety

A large, sterically demanding protecting group can physically obstruct the C2 and C5 positions, forcing the incoming electrophile to attack the less hindered C3 and C4 positions. The triisopropylsilyl (TIPS) group is an exemplary steric directing group.[8]

The bulk of the three isopropyl substituents on the silicon atom effectively shields the adjacent α-positions. Consequently, bromination of 1-(triisopropylsilyl)pyrrole with an electrophilic bromine source like N-Bromosuccinimide (NBS) proceeds with high regioselectivity to yield 3-bromo-1-(triisopropylsilyl)pyrrole.[8][9][10]

Electronic Directing Groups: The Tosyl (Ts) Moiety

Alternatively, an electron-withdrawing protecting group can decrease the nucleophilicity of the pyrrole ring, thereby altering its reactivity profile. Sulfonyl groups, such as the p-toluenesulfonyl (tosyl, Ts) group, are the most common examples of this class.[11]

The tosyl group significantly reduces the electron density of the entire pyrrole ring through its powerful inductive and resonance-withdrawing effects.[11] This deactivation tempers the high reactivity that often leads to polybromination. Critically, this deactivating effect is felt more strongly at the adjacent C2/C5 positions than at the more distant C3/C4 positions. This electronic differentiation makes the C3 position the most favorable site for electrophilic attack on the deactivated ring.[8]

| Protecting Group | Primary Directing Effect | Typical Brominating Agent | Key Advantage |

| Triisopropylsilyl (TIPS) | Steric Hindrance | N-Bromosuccinimide (NBS) | Excellent C3 selectivity due to physical blocking. |

| p-Toluenesulfonyl (Tosyl) | Electronic Deactivation | N-Bromosuccinimide (NBS) | Reduces overall reactivity, preventing polysubstitution. |

Chapter 3: Kinetic vs. Thermodynamic Control

The concepts of kinetic and thermodynamic control are central to understanding pyrrole bromination.[12][13][14]

-

Kinetic Product: The product that is formed fastest, resulting from the reaction pathway with the lowest activation energy. For pyrrole, this is the 2-bromo isomer.[5][12]

-

Thermodynamic Product: The most stable product, which may form more slowly via a higher activation energy pathway or through rearrangement of the kinetic product. The 3-bromo isomer is generally the more thermodynamically stable product.[5][12]

When using a mild brominating agent like NBS at low temperatures, the reaction is under kinetic control. The use of a directing group (TIPS or Tosyl) alters the energy landscape, making the C3-attack pathway the most kinetically favorable.

Interestingly, when using molecular bromine (Br₂), the hydrogen bromide (HBr) byproduct can catalyze the isomerization of the initially formed 2-bromopyrrole to the more stable 3-bromopyrrole.[5] However, this approach is often complicated by disproportionation and polybromination, making the protecting group strategy a more reliable and higher-yielding method for obtaining the pure 3-bromo isomer.[5]

Chapter 4: Field-Validated Experimental Protocols

The following protocols are self-validating systems, designed for reproducibility and high yield. All operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Synthesis of 1-(Triisopropylsilyl)pyrrole

This procedure outlines the N-protection of pyrrole using the TIPS group, a crucial first step for sterically directed bromination.

-

Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Deprotonation: Add pyrrole to the THF. Then, add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature at 0 °C. Stir the resulting solution for 30 minutes at this temperature.

-

Silylation: Add triisopropylsilyl chloride (TIPSCI) dropwise to the solution at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 1-(triisopropylsilyl)pyrrole.

Protocol 2: Regioselective Bromination of 1-(Triisopropylsilyl)pyrrole to Yield the 3-Bromo Isomer

This protocol leverages the steric bulk of the TIPS group to achieve high C3 selectivity.[8][9]

-

Preparation: Dissolve 1-(triisopropylsilyl)pyrrole (1.0 equiv) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is critical to maintain this low temperature to ensure selectivity and prevent side reactions.[1]

-

Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.0 equiv) in anhydrous THF. Add this solution dropwise to the cooled pyrrole solution over 20-30 minutes.

-

Reaction: Stir the reaction mixture at -78 °C for 1 hour.[1] Then, allow the mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction progress by TLC.[9]

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with hexane or diethyl ether.

-

Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 3-bromo-1-(triisopropylsilyl)pyrrole is often pure enough for the next step, but can be further purified by column chromatography on silica gel (eluting with 100% hexane).[9]

Protocol 3: Deprotection to Yield 3-Bromopyrrole

The final step involves the removal of the TIPS protecting group to furnish the target compound.

-

Preparation: Dissolve the crude or purified 3-bromo-1-(triisopropylsilyl)pyrrole in THF in a round-bottom flask.

-

Reagent Addition: Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, ~1.1 equiv) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with water and extract with diethyl ether.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (note: 3-bromopyrrole can be volatile). The resulting crude product can be purified by column chromatography on silica gel to afford pure 3-bromopyrrole.

Conclusion

The synthesis of 3-bromopyrrole, a valuable building block in medicinal chemistry and materials science, exemplifies a classic challenge in heterocyclic chemistry: overcoming inherent kinetic preferences to achieve a specific regiochemical outcome. The strategy of N-protection is a powerful and reliable solution. By employing a large steric directing group like TIPS, the C2/C5 positions are effectively shielded, making the C3 position the primary site of electrophilic attack. Alternatively, an electron-withdrawing group like tosyl deactivates the ring and electronically favors C3 substitution. Both approaches, when paired with mild brominating agents like NBS and controlled, low-temperature conditions, provide a robust and reproducible pathway to the desired 3-bromo isomer. This guide provides the foundational principles and actionable protocols necessary for researchers to confidently incorporate this important synthetic transformation into their development programs.

References

- Title: Regioselective bromination of pyrrolo[1,2-a]quinoxalines - PMC Source: National Institutes of Health URL

- Title: Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3)

- Title: synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol)

- Title: PYRROLE CHEMISTRY: IV.

- Title: Overcoming over-bromination in pyrrole synthesis Source: BenchChem URL

- Title: Pyrrole Protection | Request PDF Source: ResearchGate URL

- Title: A synthesis of 3-substituted pyrroles through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl)

- Title: Synthesis of 3‐bromopyrrole and its coupling reaction.

- Title: How to do the bromination of 1-(triisopropylsilyl)pyrrole in C-3 using NBS?

- Title: Kinetic vs.

- Title: Deprotection of N-tosylated indoles and related structures using cesium carbonate Source: ResearchGate URL

- Title: The protecting–directing role of the trityl group in syntheses of pyrrole derivatives Source: RSC Publishing URL

- Title: Bromination and Chlorination of Pyrrole and Some Reactive 1-Substituted Pyrroles Source: Journal of Organic Chemistry URL

- Title: Thermodynamic and Kinetic Products - Master Organic Chemistry Source: Master Organic Chemistry URL

- Title: Electrophilic Substitution of Pyrrole and Pyridine Source: AK Lectures URL

- Title: Synthesis of 2- and 3-Substituted N-Methylpyrroles Source: ResearchGate URL

- Title: Heterocyclic compounds part _IV (Pyrrole)

- Title: Protecting group - Wikipedia Source: Wikipedia URL

- Title: Thermodynamic and kinetic reaction control - Wikipedia Source: Wikipedia URL

- Title: Protective Groups - Organic Chemistry Portal Source: Organic Chemistry Portal URL

- Title: Why does electrophilic substitution in pyrrole occurs at carbon 2?

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. aklectures.com [aklectures.com]

- 3. Heterocyclic compounds part _IV (Pyrrole) | PPTX [slideshare.net]

- 4. quora.com [quora.com]

- 5. lookchem.com [lookchem.com]

- 6. Protecting group - Wikipedia [en.wikipedia.org]

- 7. Protective Groups [organic-chemistry.org]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

Navigating the Labyrinth: A Technical Guide to the Stability and Storage of 3-Bromo-1H-Pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential and Physicochemical Nuances of 3-Bromo-1H-Pyrrole

3-Bromo-1H-pyrrole is a valuable heterocyclic building block in medicinal chemistry and materials science, offering a strategic entry point for the synthesis of complex molecular architectures.[1] Its utility is derived from the unique electronic properties of the pyrrole ring, modulated by the presence of the bromine substituent. This bromine atom can serve as a handle for further functionalization through various cross-coupling reactions, making it an indispensable tool for the design of novel therapeutic agents and functional materials. However, the inherent reactivity that makes this compound synthetically attractive also contributes to its potential instability. This guide provides a comprehensive overview of the factors governing the stability of 3-bromo-1H-pyrrole and outlines best practices for its storage and handling to ensure its integrity and the reproducibility of experimental outcomes.

I. The Intrinsic Instability of the Pyrrole Scaffold: A Foundation for Understanding

The stability of 3-bromo-1H-pyrrole is intrinsically linked to the chemical nature of the pyrrole ring itself. Pyrrole is an electron-rich aromatic heterocycle that is susceptible to degradation under various conditions.[2] It is a colorless, volatile liquid that tends to darken upon exposure to air, a classic indicator of decomposition.[2] This inherent reactivity is important to consider when working with its derivatives.

Key Factors Influencing the Stability of Pyrroles:

-

Air and Moisture: Pyrroles are sensitive to both air and moisture, which can initiate oxidative degradation and other decomposition pathways.[3]

-

Light: Exposure to light can trigger photochemical decomposition, leading to the formation of colored impurities.[3]

-

Heat: Elevated temperatures can accelerate the rate of decomposition.[3]

-

Acids: Strong acids can induce the polymerization of the pyrrole ring, resulting in the formation of intractable materials.[3]

-

Strong Bases: The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated by strong bases, which may lead to undesired side reactions.[3]

II. The Impact of Bromine Substitution on Stability

The introduction of a bromine atom at the 3-position of the pyrrole ring influences its electronic properties and, consequently, its stability. While specific quantitative stability data for 3-bromo-1H-pyrrole is not extensively documented, we can infer its behavior from the known properties of pyrrole and its other halogenated derivatives. The electron-withdrawing nature of the bromine atom can modulate the electron density of the pyrrole ring, potentially affecting its susceptibility to electrophilic attack and polymerization.

III. Recommended Storage and Handling Protocols

Given the sensitivities of the pyrrole core, stringent storage and handling procedures are paramount to preserving the quality of 3-bromo-1H-pyrrole. The following protocols are based on best practices for handling air- and light-sensitive heterocyclic compounds.

Summary of Recommended Storage Conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C[4] | To minimize thermal degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen)[4] | To prevent oxidation and moisture-related decomposition. |

| Light | Protection from light (Amber vial/foil)[3] | To prevent photochemical degradation. |

| Container | Tightly sealed, appropriate material | To prevent exposure to air and moisture. |

Step-by-Step Handling Protocol:

-

Inert Atmosphere Handling: All manipulations of 3-bromo-1H-pyrrole should be conducted under an inert atmosphere, preferably within a glovebox or using Schlenk line techniques.

-

Use of Dry Solvents and Reagents: Ensure that all solvents and reagents used in reactions with 3-bromo-1H-pyrrole are thoroughly dried and deoxygenated to prevent the introduction of water and oxygen.

-

Temperature Control: When not in use, store the compound at the recommended refrigerated temperature. For reactions, carefully control the temperature to avoid unnecessary heating.

-

Light Protection: Work with the compound in a well-ventilated fume hood with the sash lowered to minimize light exposure. Use amber-colored reaction flasks or wrap transparent flasks with aluminum foil.

-

Avoidance of Incompatible Materials: Keep 3-bromo-1H-pyrrole away from strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents to prevent vigorous reactions and decomposition.[4]

IV. Potential Degradation Pathways

Understanding the potential degradation pathways of 3-bromo-1H-pyrrole is crucial for troubleshooting and for the interpretation of analytical data. Based on the reactivity of the pyrrole nucleus, the following degradation routes are plausible:

-

Oxidative Degradation: In the presence of air, the electron-rich pyrrole ring can undergo oxidation, leading to the formation of colored, often polymeric, byproducts.

-

Acid-Catalyzed Polymerization: Exposure to acidic conditions can lead to the protonation of the pyrrole ring, initiating a chain reaction that results in the formation of polypyrrolic tars.

-

Photochemical Decomposition: Absorption of light energy can promote the molecule to an excited state, from which it can undergo various decomposition reactions.

V. Experimental Workflow for Stability Assessment

For critical applications, it is advisable to perform a preliminary stability assessment of 3-bromo-1H-pyrrole under the specific experimental conditions to be employed.

A Systematic Approach to Stability Testing:

Caption: A workflow for assessing the stability of 3-bromo-1H-pyrrole.

VI. Conclusion: Ensuring the Integrity of a Valuable Reagent

The successful application of 3-bromo-1H-pyrrole in research and development hinges on a thorough understanding of its stability and the implementation of rigorous storage and handling protocols. By adhering to the guidelines outlined in this technical guide, researchers can minimize the risk of degradation, ensure the quality and reliability of their starting material, and ultimately, enhance the reproducibility and success of their synthetic endeavors. While specific degradation kinetics for 3-bromo-1H-pyrrole are yet to be fully elucidated, the principles of handling electron-rich, reactive heterocyclic compounds provide a robust framework for its effective management.

References

-

ACS Publications. (2026). Synthesis of Antiaromatic Ni(II) Norcorroles by Mn Powder. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

-

MDPI. (n.d.). Marine Bromophenols from Laminaria hyperborea's Epiphytic Biomass: Chemical Profiling, Cytotoxicity, and Antioxidant Activity. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-1H-pyrrole. Retrieved from [Link]

Sources

The Rising Therapeutic Potential of 3-Bromo-1H-Pyrrole Derivatives: A Technical Guide for Drug Discovery

Abstract

The pyrrole scaffold, a ubiquitous five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] The introduction of a bromine atom at the 3-position of the pyrrole ring creates a unique chemical entity with significantly modulated electronic and steric properties, leading to a diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the biological landscape of 3-bromo-1H-pyrrole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the compelling anticancer and antimicrobial properties of these compounds, elucidating their mechanisms of action, providing detailed experimental protocols for their synthesis and evaluation, and exploring the critical structure-activity relationships that govern their therapeutic potential.

Introduction: The Significance of the 3-Bromo-1H-Pyrrole Scaffold

Pyrrole and its derivatives are fundamental building blocks in a vast array of biologically active molecules, including heme, chlorophyll, and vitamin B12.[1] In the realm of synthetic medicinal chemistry, the pyrrole nucleus is a privileged structure, appearing in approved drugs with diverse therapeutic applications, such as antibacterial, anticancer, and anti-inflammatory agents.[2][3] The strategic placement of a bromine atom at the C-3 position of the pyrrole ring profoundly influences the molecule's physicochemical properties. Halogen atoms, like bromine, can participate in various non-covalent interactions, including hydrophobic and polar interactions, and can alter the polarity of adjacent atoms and conjugated systems.[4] This often leads to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.

Many brominated pyrrole derivatives with significant biological activity are inspired by natural products isolated from marine organisms, which are a rich source of halogenated secondary metabolites.[5] These natural products have provided the impetus for the synthetic exploration of 3-bromo-1H-pyrrole derivatives as a promising class of therapeutic agents.

Anticancer Activity: Targeting the Hallmarks of Cancer

3-Bromo-1H-pyrrole derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic effects against a range of cancer cell lines.[3] Their mechanisms of action are often multi-faceted, targeting key vulnerabilities in cancer cells, including uncontrolled proliferation, evasion of apoptosis, and altered cellular metabolism.

Induction of Apoptosis: The Mitochondrial Pathway

A primary mechanism by which 3-bromo-1H-pyrrole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Evidence suggests that these compounds can trigger the intrinsic, or mitochondrial, pathway of apoptosis.[6][7] This pathway is initiated by mitochondrial damage, leading to the release of pro-apoptotic factors and the subsequent activation of a cascade of caspase enzymes that execute cell death.[8]

Cell Cycle Arrest

In addition to inducing apoptosis, certain 3-bromo-1H-pyrrole derivatives can arrest the cell cycle at specific checkpoints, thereby inhibiting cancer cell proliferation.[9] By halting the cell cycle, these compounds prevent cancer cells from replicating their DNA and dividing, ultimately leading to cell death.

Inhibition of Key Signaling Pathways

The anticancer activity of these compounds is also attributed to their ability to inhibit critical signaling pathways that are often dysregulated in cancer. For instance, some derivatives have been shown to interfere with the PI3K/Akt signaling pathway, which plays a crucial role in cell growth, survival, and proliferation.[1]

Quantitative Assessment of Anticancer Activity

The cytotoxic effects of 3-bromo-1H-pyrrole derivatives against various cancer cell lines are typically quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrrolo[2,3-d]pyrimidine derivatives | MCF7 (Breast) | 1.7 - 5.7 | [10] |

| Marinopyrrole A | Metastatic Melanoma | 2.2 - 5.0 | [11] |

| Marinopyrrole A | Nasopharyngeal Carcinoma (HK1, C666-1) | ~1 | [11] |

| Marinopyrrole A | Non-small Cell Lung Cancer | 1.1 - 9.2 | [11] |

| Fluorophenyl-substituted 1,3,4-thiadiazole | MCF-7 (Breast) | 52.35 - 54.81 | [12] |

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of antimicrobial resistance is a global health crisis, necessitating the development of novel antimicrobial agents. 3-Bromo-1H-pyrrole derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective therapies.[13][14][15]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of these compounds is often linked to their ability to disrupt essential cellular processes in microorganisms. For example, some derivatives are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[3] The presence of lipophilic and electron-withdrawing groups, such as chlorine or bromine, on the pyrrole ring can enhance hydrophobic interactions within the target enzyme's binding pocket, leading to increased activity.[2]

Quantitative Assessment of Antimicrobial Activity

The antimicrobial efficacy of 3-bromo-1H-pyrrole derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |

| Benzopyrrole derivatives | S. aureus, B. subtilis (Gram-positive) | 3.9 - 15.62 | [14] |

| Benzopyrrole derivatives | E. coli, P. aeruginosa (Gram-negative) | 3.9 - 15.62 | [14] |

| 3-Farnesylpyrrole | MRSA | 2.8 | [13] |

| Fused Pyrrole derivative (5c) | P. aeruginosa | 30 | [16] |

| Amide derivatives containing cyclopropane | Candida albicans | 16 | [17] |

Structure-Activity Relationships (SAR): Decoding the Molecular Blueprint for Potency

Understanding the relationship between the chemical structure of 3-bromo-1H-pyrrole derivatives and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

Key SAR insights include:

-

N-Substitution (R1): Modification at the N1 position of the pyrrole ring can significantly impact the compound's solubility, cell permeability, and overall biological activity.

-

Substitution at C4 and C5: The introduction of aryl groups at these positions has been shown to be important for the inhibitory potencies of some derivatives against certain enzymes.[18]

-

The 3-Bromo Substituent: The bromine atom at the C3 position is a key determinant of activity. Its electron-withdrawing nature and ability to form halogen bonds can enhance binding to target proteins.[4]

Experimental Protocols: A Practical Guide to Synthesis and Biological Evaluation

This section provides detailed, step-by-step methodologies for the synthesis of 3-bromo-1H-pyrrole derivatives and the evaluation of their biological activities.

Synthesis of 3-Bromo-1H-Pyrrole Derivatives

A common and effective method for the regioselective bromination of the pyrrole ring at the 3-position involves the use of an N-protecting group, such as the triisopropylsilyl (TIPS) group, followed by bromination with N-bromosuccinimide (NBS).[19]

Protocol: Synthesis of 3-Bromo-1-(triisopropylsilyl)-1H-pyrrole

-

Protection of the Pyrrole Nitrogen:

-

To a solution of pyrrole in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (e.g., argon or nitrogen), add a suitable base (e.g., sodium hydride).

-

Stir the mixture at 0°C for 30 minutes.

-

Slowly add triisopropylsilyl chloride (TIPSCl) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-(triisopropylsilyl)-1H-pyrrole.

-

-

Bromination at the 3-Position:

-

Dissolve 1-(triisopropylsilyl)-1H-pyrrole in an anhydrous solvent (e.g., THF) and cool the solution to -78°C under an inert atmosphere.[20]

-

Slowly add a solution of N-bromosuccinimide (NBS) in the same solvent to the reaction mixture.[21]

-

Stir the reaction at -78°C for 1 hour and then allow it to warm to room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-bromo-1-(triisopropylsilyl)-1H-pyrrole.

-

-

Deprotection (if required):

-

The TIPS protecting group can be removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in THF to yield the free 3-bromo-1H-pyrrole.

-

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[22][23]

Protocol: MTT Assay for Cytotoxicity [24][25]

-

Cell Seeding:

-

Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare a series of dilutions of the 3-bromo-1H-pyrrole derivative in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

-

Add 10-20 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from the wells.

-

Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value.

-

Evaluation of Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][26][27]

Protocol: Broth Microdilution for MIC Determination [28][29]

-

Preparation of Inoculum:

-

Culture the bacterial or fungal strain overnight on an appropriate agar medium.

-

Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).[16]

-

Dilute this suspension to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into wells 2 through 12 of a 96-well microtiter plate.

-

Prepare a stock solution of the 3-bromo-1H-pyrrole derivative in a suitable solvent (e.g., DMSO).

-

Add 100 µL of the compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized inoculum to each well (except the sterility control).

-

Seal the plate and incubate at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

Conclusion and Future Directions

3-Bromo-1H-pyrrole derivatives represent a versatile and potent class of bioactive molecules with significant potential in the development of novel anticancer and antimicrobial therapies. Their rich chemical space, coupled with the ability to rationally design and synthesize analogs with improved activity and selectivity, makes them an exciting area of ongoing research. Future efforts should focus on:

-

Elucidation of Novel Mechanisms of Action: Further investigation into the specific molecular targets and signaling pathways modulated by these compounds will provide a deeper understanding of their therapeutic effects.

-

Optimization of Pharmacokinetic and Pharmacodynamic Properties: Lead compounds should be further modified to enhance their drug-like properties, including solubility, metabolic stability, and oral bioavailability.

-

In Vivo Efficacy and Safety Studies: Promising candidates identified from in vitro screening must be rigorously evaluated in preclinical animal models to assess their therapeutic efficacy and safety profiles.

-

Exploration of Combination Therapies: Investigating the synergistic effects of 3-bromo-1H-pyrrole derivatives with existing anticancer or antimicrobial drugs could lead to more effective treatment regimens and combat drug resistance.

The continued exploration of this fascinating class of compounds holds great promise for addressing some of the most pressing challenges in human health.

References

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available from: [Link].

-

A synthesis of 3-substituted pyrroles through the halogen-metal exchange reaction of 3-bromo-1-(triisopropylsilyl) pyrrole. Johns Hopkins University. Available from: [Link].

-

(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available from: [Link].

-

Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. National Institutes of Health. Available from: [Link].

-

How to do the bromination of 1-(triisopropylsilyl)pyrrole in C-3 using NBS? ResearchGate. Available from: [Link].

-

M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available from: [Link].

-

The anticancer IC50 values of synthesized compounds against 3 cell lines. ResearchGate. Available from: [Link].

-

Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer. National Institutes of Health. Available from: [Link].

-

Structure Activity Relationships. Drug Design Org. Available from: [Link].

-

NBS-Promoted Synthesis of Maleimides by Oxidative Dearomatization of Pyrroles: Mechanistic Investigations Using Online MS in Real-Time. ACS Publications. Available from: [Link].

-

Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. National Institutes of Health. Available from: [Link].

-

Biological Activity of Recently Discovered Halogenated Marine Natural Products. National Institutes of Health. Available from: [Link].

-

Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. Available from: [Link].

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available from: [Link].

-

Highly regioselective synthesis of 3,4-disubstituted 1H-pyrrole. PubMed. Available from: [Link].

-

3-Bromopyruvate induces apoptosis in breast cancer cells by downregulating Mcl-1 through the PI3K/Akt signaling pathway. PubMed. Available from: [Link].

-

New Benzopyrrole Derivatives: Synthesis and Appraisal of Their Potential as Antimicrobial Agents. ResearchGate. Available from: [Link].

-

An Efficient Method for the N-Bromosuccinimide Catalyzed Synthesis of Indolyl-Nitroalkanes. MDPI. Available from: [Link].

-

Broth Microdilution. MI - Microbiology. Available from: [Link].

-

Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. Available from: [Link].

-

Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. Available from: [Link].

-

The combined effect of dichloroacetate and 3-bromopyruvate on glucose metabolism in colorectal cancer cell line, HT-29; the mitochondrial pathway apoptosis. National Institutes of Health. Available from: [Link].

-

Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. ACS Publications. Available from: [Link].

-

3‐Methoxy‐Pyrrole‐Based Small Molecule Damages Mitochondria to Instigate Apoptosis in Breast Cancer Cells. ResearchGate. Available from: [Link].

-

Anticancer assay (MTT). Bio-protocol. Available from: [Link].

-

3-Pyrroline synthesis. Organic Chemistry Portal. Available from: [Link].

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link].

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Available from: [Link].

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. Available from: [Link].

-

IC50 values of the test compounds against the three cancer cell lines. ResearchGate. Available from: [Link].

-

MIC Broth Microdilution Plate Reading Giles Scientific. rapidmicrobiology. Available from: [Link].

-

Selective Synthesis of Bromo‐substituted 2H‐Pyrroles and 3H‐Pyrroles via Three‐Component Cascade Annulation of 1,3‐Enynes, NBS and TMSN3. ResearchGate. Available from: [Link].

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. Available from: [Link].

-

Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica. Available from: [Link].

-

MTT Assay Protocol. Springer Nature Experiments. Available from: [Link].

-

Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. Taylor & Francis Online. Available from: [Link].

-

One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. Available from: [Link].

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available from: [Link].

-

synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. University of Science and Technology of China. Available from: [Link].

-

One-pot three-component synthesis of stable pyrrole-3-selones using propargyl amines, acyl chlorides, and elemental selenium. Royal Society of Chemistry. Available from: [Link].

-

Recent Advancements in Pyrrole Synthesis. National Institutes of Health. Available from: [Link].

Sources

- 1. 3-Bromopyruvate induces apoptosis in breast cancer cells by downregulating Mcl-1 through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. blogs.rsc.org [blogs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms underlying 3-bromopyruvate-induced cell death in colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The combined effect of dichloroacetate and 3-bromopyruvate on glucose metabolism in colorectal cancer cell line, HT-29; the mitochondrial pathway apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 20. researchgate.net [researchgate.net]

- 21. masterorganicchemistry.com [masterorganicchemistry.com]

- 22. atcc.org [atcc.org]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. bio-protocol.org [bio-protocol.org]

- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 26. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 27. Broth Microdilution | MI [microbiology.mlsascp.com]

- 28. protocols.io [protocols.io]

- 29. MIC Broth Microdilution Plate Reading Giles Scientific [rapidmicrobiology.com]

The Strategic Synthesis of 3-Bromo-1H-pyrrole: A Technical Guide to a Pivotal Heterocyclic Building Block

Abstract

The 3-bromo-1H-pyrrole scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules and advanced materials. Its strategic importance lies in the C3-bromide, which serves as a versatile handle for further chemical transformations, enabling the construction of complex molecular architectures. However, the inherent electronic properties of the pyrrole ring present a formidable challenge to its regioselective functionalization. This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of synthetic routes to 3-bromo-1H-pyrrole. It navigates through the early, often non-selective, halogenation attempts to the watershed development of nitrogen protection strategies that unlocked the path to precise C3-bromination. This guide offers researchers, scientists, and drug development professionals a detailed exploration of the core synthetic methodologies, complete with mechanistic insights, field-proven experimental protocols, and a comparative analysis of various approaches.

The Challenge of Pyrrole Reactivity: A Historical Perspective

The pyrrole ring, a five-membered aromatic heterocycle, is characterized by its high electron density, rendering it exceptionally reactive towards electrophilic substitution.[1] This heightened reactivity, while advantageous for certain transformations, proved to be a significant impediment for selective halogenation. Early attempts at direct bromination of unprotected pyrrole invariably led to a mixture of polybrominated products, with a strong preference for substitution at the more nucleophilic α-positions (C2 and C5).[2] The formation of intractable tars and a general lack of control over the reaction outcome were common frustrations for chemists in the late 19th and early 20th centuries.[3]

The pioneering work of chemists like Hans Fischer, while monumental in the field of porphyrin chemistry, often involved complex, multi-step syntheses of substituted pyrroles, and direct, selective C3-halogenation of the parent pyrrole remained an elusive goal.[4] The literature from the pre-1980s is notably sparse on successful, high-yielding preparations of 3-bromopyrrole, highlighting the long-standing nature of this synthetic puzzle.[5]

The Paradigm Shift: Nitrogen Protection as a Tool for Regiocontrol

The turning point in the synthesis of 3-bromo-1H-pyrrole came with the strategic implementation of bulky protecting groups on the pyrrole nitrogen. This approach fundamentally altered the steric and electronic landscape of the pyrrole ring, paving the way for regioselective functionalization at the less reactive β-position (C3).

The Seminal Contribution of Kozikowski and Cheng: The Triisopropylsilyl (TIPS) Group